N-(2-methoxy-4-nitrophenyl)hexanamide
Description
N-(2-Methoxy-4-nitrophenyl)hexanamide is an aromatic amide derivative characterized by a 2-methoxy-4-nitro-substituted aniline core linked to a hexanamide chain. The hexanamide chain (C6) provides hydrophobicity and conformational flexibility, making it structurally distinct from shorter-chain analogs or derivatives with rigid functional groups .
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)hexanamide |
InChI |
InChI=1S/C13H18N2O4/c1-3-4-5-6-13(16)14-11-8-7-10(15(17)18)9-12(11)19-2/h7-9H,3-6H2,1-2H3,(H,14,16) |
InChI Key |
XOXPGMUCORHECU-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Canonical SMILES |
CCCCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of N-(2-methoxy-4-nitrophenyl)hexanamide are critically influenced by its substituent positions and chain length. Below is a comparative analysis with key analogs:
*Calculated based on molecular formula C₁₃H₁₇N₃O₄.
Key Observations:
Chain Length :
- The hexanamide chain (C6) in N-(2-nitrophenyl)hexanamide is essential for antagonist activity (IC₅₀ = 79 µM), while shortening to C4 abolishes activity . This suggests the target compound’s C6 chain may enhance hydrophobic interactions or optimal binding pocket occupancy.
- N-(2-Methoxy-4-nitrophenyl)acetamide (C2) lacks the extended chain, likely reducing membrane permeability or target affinity compared to the hexanamide derivative .
Substituent Positions: The 2-methoxy-4-nitro substitution in the target compound contrasts with 2-nitro in N-(2-nitrophenyl)hexanamide. In 4MNB, the 4-methoxy-2-nitro arrangement and bromophenyl group result in distinct crystallographic packing, highlighting how substituent positions affect molecular conformation .
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